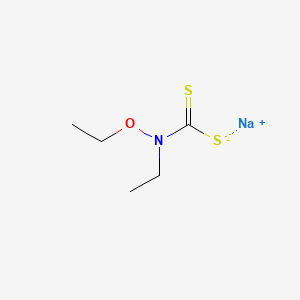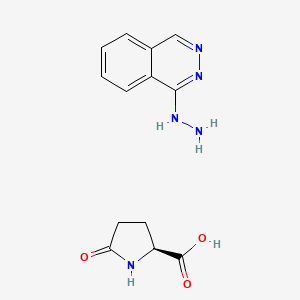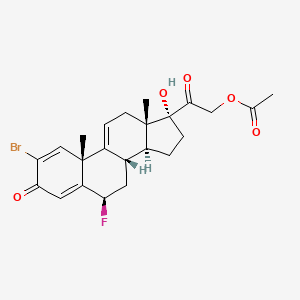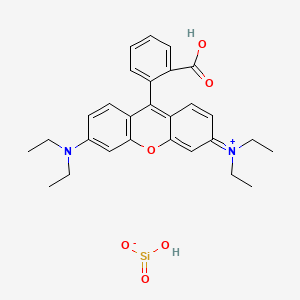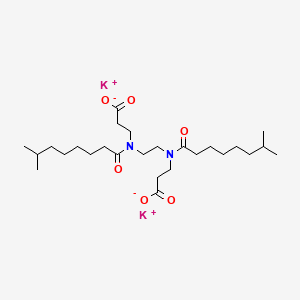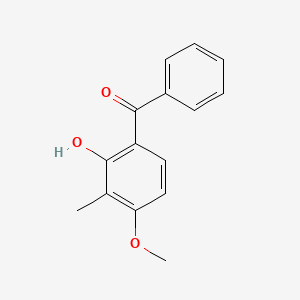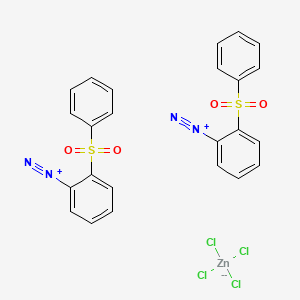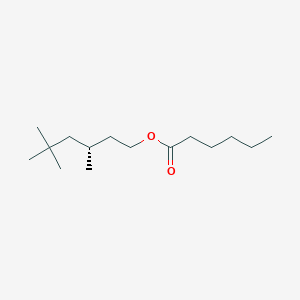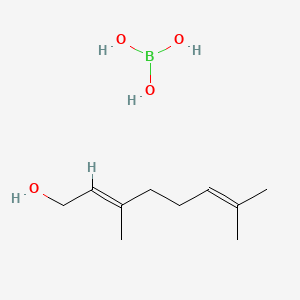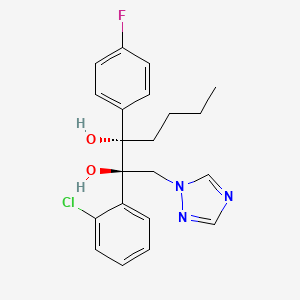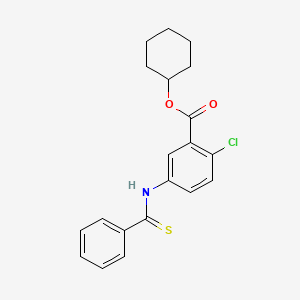
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-5-aminobenzoic acid with phenylthioxomethyl chloride to form the intermediate 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid. This intermediate is then esterified with cyclohexanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomethyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thioxomethyl group may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, propyl ester
Uniqueness
Benzoic acid, 2-chloro-5-((phenylthioxomethyl)amino)-, cyclohexyl ester is unique due to its cyclohexyl ester group, which can influence its physical and chemical properties. This structural variation can affect its solubility, stability, and reactivity compared to similar compounds with different ester groups.
Eigenschaften
CAS-Nummer |
178870-19-4 |
|---|---|
Molekularformel |
C20H20ClNO2S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
cyclohexyl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO2S/c21-18-12-11-15(22-19(25)14-7-3-1-4-8-14)13-17(18)20(23)24-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,22,25) |
InChI-Schlüssel |
CSUKNUVOKLRZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


